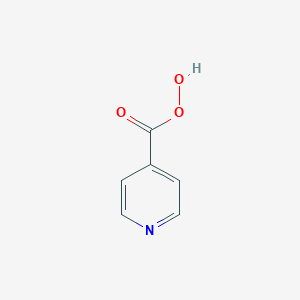

Pyridine-4-carboperoxoic acid

説明

Pyridine-4-carboperoxoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a peroxo group attached to the fourth carbon of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-4-carboperoxoic acid typically involves the oxidation of pyridine-4-carboxylic acid. One common method is the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxo compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: Pyridine-4-carboperoxoic acid undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other organic substrates.

Reduction: Under specific conditions, it can be reduced to pyridine-4-carboxylic acid.

Substitution: The peroxo group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

Oxidation: Formation of oxidized organic compounds.

Reduction: Pyridine-4-carboxylic acid.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Chemical Synthesis

Pyridine-4-carboperoxoic acid is primarily utilized as an oxidizing agent in organic synthesis. Its ability to introduce peroxo groups into organic molecules makes it valuable in the production of various compounds.

Key Applications:

- Synthesis of Carboxylic Acids: It can be employed in the oxidation of pyridine derivatives to yield carboxylic acids, which are essential intermediates in many chemical processes. For instance, the oxidation of alpha-picoline can produce picolinic acid, which is useful in synthesizing pharmaceuticals and agrochemicals .

- Catalytic Reactions: Research indicates that this compound can serve as a catalyst for reactions involving aldehydes and thiobarbituric acid, enhancing reaction efficiency and selectivity .

Catalysis

The compound has shown promise as a catalyst in various chemical reactions, particularly those requiring mild conditions.

Case Study:

- A study highlighted its efficacy as a catalyst for synthesizing anti-inflammatory compounds from triazole thioacetamides, demonstrating its potential in pharmaceutical applications .

Agricultural Applications

Pyridine derivatives, including this compound, are recognized for their role as herbicides due to their effectiveness against a broad spectrum of weeds while exhibiting low toxicity to mammals.

Key Points:

- Herbicide Development: Pyridine carboxylic acids are registered for use on various crops, including grains and vegetables. Their low mammalian toxicity allows for safe application in agricultural settings .

- Environmental Impact: Research indicates that these compounds can persist in the environment, raising concerns about their long-term effects on ecosystems. Studies have documented cases of contamination from herbicides like clopyralid, emphasizing the need for careful management .

Pharmaceutical Industry

This compound and its derivatives are increasingly important in drug development due to their biological activity.

Applications:

- Anti-Tubercular Drugs: The compound is used as a raw material for synthesizing isonicotinic acid, a key ingredient in anti-tubercular medications .

- Development of New Therapeutics: Ongoing research focuses on utilizing pyridine derivatives to create novel therapeutic agents targeting various diseases, including inflammation and cancer .

Table 1: Summary of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Chemical Synthesis | Oxidizing agent for carboxylic acids | Picolinic acid |

| Catalysis | Reaction catalyst for organic synthesis | Anti-inflammatory compounds |

| Agriculture | Herbicide development | Clopyralid, aminopyralid |

| Pharmaceuticals | Raw material for anti-tubercular drugs | Isonicotinic acid |

Table 2: Case Studies on Pyridine Derivatives

作用機序

The mechanism of action of pyridine-4-carboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s ability to generate ROS makes it a valuable tool in studying oxidative processes and developing oxidative stress-related therapies.

類似化合物との比較

Pyridine-4-carboxylic acid: The parent compound, which lacks the peroxo group.

Pyridine-3-carboperoxoic acid: A structural isomer with the peroxo group attached to the third carbon.

Pyridine-2-carboperoxoic acid: Another isomer with the peroxo group on the second carbon.

Uniqueness: Pyridine-4-carboperoxoic acid is unique due to its specific position of the peroxo group, which imparts distinct reactivity and properties compared to its isomers

生物活性

Pyridine-4-carboperoxoic acid, a compound derived from pyridine, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboperoxoic acid group. This structural feature is critical for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains.

- Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in animal models.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It is suggested that pyridine derivatives can interact with neurotransmitter receptors, influencing neuronal activity.

Antimicrobial Activity

A study conducted by Rodrigues et al. (2022) investigated the antimicrobial efficacy of pyridine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL depending on the structural modifications made to the pyridine ring.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 5 | Moderate |

| Isoniazid | 0.5 | High |

| Pyridine-3-carboxylic acid | 10 | Low |

Antitumor Activity

In a study assessing the cytotoxicity of various pyridine derivatives against ovarian cancer cells, it was found that compounds with a carboperoxoic acid moiety showed moderate cytotoxic effects. The study noted that the presence of electron-withdrawing groups on the pyridine ring enhanced activity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | Ovarian Cancer | 15 |

| Control (Doxorubicin) | Ovarian Cancer | 0.5 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption properties but may undergo rapid metabolism in vivo, which could limit its efficacy.

特性

IUPAC Name |

pyridine-4-carboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(10-9)5-1-3-7-4-2-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXNIDBHYHZMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600790 | |

| Record name | Pyridine-4-carboperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121343-59-7 | |

| Record name | Pyridine-4-carboperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。